Lipophilicity (XLogP3) Differentiation: 3,4-Dimethyl vs. Unsubstituted Indane Acetic Acid
The 3,4-dimethyl substitution increases the computed XLogP3 by +0.7 log units relative to the unsubstituted indane acetic acid parent, moving the compound from a low-lipophilicity space (XLogP3 = 2.0) into the lower end of the typical oral drug-like range [1][2]. This shift directly impacts membrane permeability and metabolic stability predictions used in lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (unsubstituted): XLogP3 = 2.0 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | XLogP3 3.0 algorithm (PubChem 2021 release); identical method for both compounds |
Why This Matters
A 0.7 log unit lipophilicity increase is a meaningful difference in medicinal chemistry campaigns, as it alters predicted logD, permeability, and CYP binding—directly influencing candidate prioritization when procuring building blocks for SAR exploration.
- [1] PubChem Compound Summary CID 84025290. 2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/84025290 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary CID 96501. 1-Indanacetic acid (2-(2,3-dihydro-1H-inden-1-yl)acetic acid). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/96501 (accessed 2026-04-25). View Source
